molecular formula C20H21N3O3 B11179820 N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide

N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide

Cat. No.: B11179820
M. Wt: 351.4 g/mol
InChI Key: KLCSNAQXLYHZBS-UHFFFAOYSA-N
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Description

N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a benzohydrazide group, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the benzohydrazide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide include:

  • N-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzamide
  • N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazine
  • N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzoic acid

Uniqueness

What sets N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C20H21N3O3/c1-13(2)14-8-10-16(11-9-14)23-18(24)12-17(20(23)26)21-22-19(25)15-6-4-3-5-7-15/h3-11,13,17,21H,12H2,1-2H3,(H,22,25)

InChI Key

KLCSNAQXLYHZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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